molecular formula C12H8ClN3 B13094144 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-33-6

6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B13094144
CAS No.: 1027511-33-6
M. Wt: 229.66 g/mol
InChI Key: BHZYOLZOAHMADA-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts such as silica sulfuric acid or zinc chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and catalyst-free approaches are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

CAS No.

1027511-33-6

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-11-3-1-9(2-4-11)10-7-15-12-14-5-6-16(12)8-10/h1-8H

InChI Key

BHZYOLZOAHMADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C3N=C2)Cl

Origin of Product

United States

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